5-(1-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole;dihydrochloride
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Overview
Description
5-(1-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole;dihydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzoxadiazole core, which is known for its biological activity, and a piperazine moiety, which is often found in pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole typically involves multi-step procedures. One common method includes the reaction of 2,1,3-benzoxadiazole with 1-(2-chloroethyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(1-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
5-(1-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and antipsychotic activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which may explain its potential antipsychotic effects. The benzoxadiazole core can interact with various enzymes, potentially inhibiting their activity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares a similar piperazine moiety but has a benzothiazole core.
4-(Piperazin-1-yl)-1,2,3-benzotriazole: Contains a benzotriazole core instead of benzoxadiazole.
1-(2-Piperazin-1-ylethyl)-2,3-dihydro-1H-benzimidazole: Features a benzimidazole core with a similar piperazine side chain.
Uniqueness
5-(1-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole is unique due to its specific combination of a benzoxadiazole core and a piperazine moiety. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H18Cl2N4O |
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Molecular Weight |
305.20 g/mol |
IUPAC Name |
5-(1-piperazin-1-ylethyl)-2,1,3-benzoxadiazole;dihydrochloride |
InChI |
InChI=1S/C12H16N4O.2ClH/c1-9(16-6-4-13-5-7-16)10-2-3-11-12(8-10)15-17-14-11;;/h2-3,8-9,13H,4-7H2,1H3;2*1H |
InChI Key |
KEFLLGQGCSYCEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=NON=C2C=C1)N3CCNCC3.Cl.Cl |
Origin of Product |
United States |
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